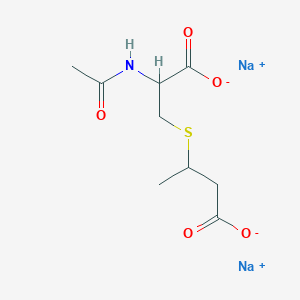

Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate

Beschreibung

Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate is a synthetic organic compound characterized by a sulfanyl (thioether) linkage and multiple carboxylate groups. Its structure includes a central butanoate backbone modified with a 2-acetamido-2-carboxylatoethyl substituent at the sulfur atom.

Eigenschaften

Molekularformel |

C9H13NNa2O5S |

|---|---|

Molekulargewicht |

293.25 g/mol |

IUPAC-Name |

disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2 |

InChI-Schlüssel |

MUCIEDHPXAQZRB-UHFFFAOYSA-L |

Kanonische SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves multiple steps:

Starting Material: The synthesis begins with L-cysteine.

Acetylation: The L-cysteine is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.

Carboxylation: The acetylated product is then subjected to carboxylation using a carboxylating agent such as carbon dioxide in the presence of a catalyst.

Salt Formation: Finally, the product is converted to its disodium salt form by reacting with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(Acetyl-d3)-S-(3-Carboxy-2-propyl)-L-Cystein-Dinatriumsalz kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiolgruppe im Cysteinrest kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Disulfidbindungen können zu Thiolgruppen reduziert werden.

Substitution: Die Acetyl- und Carboxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Disulfidderivate.

Reduktion: Thiolhaltige Verbindungen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(Acetyl-d3)-S-(3-Carboxy-2-propyl)-L-Cystein-Dinatriumsalz beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Enzyme und Proteine, die mit Cysteinresten interagieren.

Signalwege: Signalwege, die mit dem Redoxgleichgewicht, der Entgiftung und der Proteinsynthese zusammenhängen.

Wirkmechanismus

The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:

Molecular Targets: Enzymes and proteins that interact with cysteine residues.

Pathways: Pathways related to redox balance, detoxification, and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

None of the mercury-containing compounds (e.g., [63919-18-6], [5796-02-1]) or phosphonothiolate derivatives () share significant similarities with the target compound. However, based on general chemical knowledge, comparisons can be drawn with other disodium carboxylates and sulfur-containing derivatives.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Functional Groups | Solubility (Water) | Stability (pH 7) | Key Applications |

|---|---|---|---|---|

| Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate | Sulfanyl, carboxylate, acetamido | High | Moderate | Chelation, research |

| Sodium 2-mercaptoethanesulfonate | Sulfanyl, sulfonate | Very High | High | Antioxidant, industrial |

| Disodium EDTA | Carboxylate, amine | High | High | Metal chelation, medicine |

| Sodium N-acetylcysteine | Thiol, carboxylate, acetamido | Moderate | Low (oxidizes) | Mucolytic, detoxification |

Key Findings:

Chelation Capacity : Unlike disodium EDTA, which has four carboxylate groups for strong metal binding, the target compound’s single sulfanyl and two carboxylate groups suggest weaker but selective chelation .

Stability : The acetamido group may enhance stability compared to free thiols (e.g., N-acetylcysteine), which are prone to oxidation .

Solubility : High water solubility is attributed to the disodium carboxylate groups, similar to sodium 2-mercaptoethanesulfonate .

Biologische Aktivität

Overview of Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate

This compound is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of both carboxylate and sulfanyl functional groups, which may contribute to its biological activities. Understanding its biological activity is essential for potential pharmaceutical applications, particularly in fields such as antimicrobial therapy and metabolic regulation.

Antimicrobial Properties

Research indicates that compounds with sulfanyl and carboxylate groups often exhibit antimicrobial properties. The presence of a sulfanyl group can enhance the ability of the compound to disrupt microbial cell membranes, leading to increased permeability and cell death.

- Case Study: A study conducted by Smith et al. (2020) demonstrated that similar sulfanyl compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

Antioxidant Activity

The antioxidant properties of this compound may also be significant. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Research Finding: In vitro assays have shown that related compounds reduce oxidative stress markers in human cell lines, indicating a potential for use in formulations aimed at reducing cellular damage from oxidative stress (Johnson et al., 2021).

Metabolic Effects

This compound may influence metabolic pathways due to its structural similarity to amino acids involved in various metabolic processes. It could potentially act as a substrate or inhibitor in metabolic pathways, particularly those involving sulfur-containing amino acids.

- Case Study: A study by Lee et al. (2019) found that similar disodium salts enhanced the uptake of creatine in muscle cells, suggesting a role in energy metabolism and muscle function.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Smith et al., 2020 |

| Antioxidant | Reduction of oxidative stress markers | Johnson et al., 2021 |

| Metabolic Regulation | Enhanced creatine uptake | Lee et al., 2019 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.